molecular formula C6H3Cl2FS B7979346 2,6-Dichloro-4-fluorobenzenethiol

2,6-Dichloro-4-fluorobenzenethiol

Cat. No.: B7979346
M. Wt: 197.06 g/mol
InChI Key: VFFGBIGCMPVQMT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzenethiol is an organosulfur compound characterized by the presence of chlorine and fluorine atoms attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorobenzenethiol typically involves the halogenation of thiophenol derivatives. One common method includes the reaction of 2,6-dichlorothiophenol with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous aluminum chloride, at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups, such as amines or alkyl groups, using reagents like sodium amide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Sodium amide, alkyl halides, and dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced thiophenol derivatives.

    Substitution: Amino-thiophenols and alkyl-thiophenols.

Scientific Research Applications

2,6-Dichloro-4-fluorobenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-fluorobenzenethiol exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key enzymes and proteins essential for microbial survival.

Comparison with Similar Compounds

  • 2,4-Difluorothiophenol
  • 4-Fluorothiophenol
  • 4-Nitrothiophenol
  • 4-Chlorothiophenol

Comparison: 2,6-Dichloro-4-fluorobenzenethiol is unique due to the presence of both chlorine and fluorine atoms on the thiophenol ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis. Additionally, its potential biological activity sets it apart from other thiophenol derivatives, highlighting its importance in scientific research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-fluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFGBIGCMPVQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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